Methanesulfonic acid;4-methoxybutan-1-ol Methanesulfonic acid;4-methoxybutan-1-ol
Brand Name: Vulcanchem
CAS No.: 823226-17-1
VCID: VC19055498
InChI: InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C6H16O5S
Molecular Weight: 200.26 g/mol

Methanesulfonic acid;4-methoxybutan-1-ol

CAS No.: 823226-17-1

Cat. No.: VC19055498

Molecular Formula: C6H16O5S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonic acid;4-methoxybutan-1-ol - 823226-17-1

Specification

CAS No. 823226-17-1
Molecular Formula C6H16O5S
Molecular Weight 200.26 g/mol
IUPAC Name methanesulfonic acid;4-methoxybutan-1-ol
Standard InChI InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4)
Standard InChI Key QSNCDASSYURBHM-UHFFFAOYSA-N
Canonical SMILES COCCCCO.CS(=O)(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The compound is structurally defined as the methanesulfonate ester of 4-methoxybutan-1-ol. Its molecular framework comprises a butanol backbone substituted with a methoxy group at the fourth carbon and a methanesulfonyl group at the hydroxyl oxygen (Figure 1) . Key structural parameters include:

  • Molecular Weight: 200.253 g/mol

  • Exact Mass: 200.072 Da

  • Polar Surface Area (PSA): 92.21 Ų

  • LogP (Partition Coefficient): 0.99

The methoxy group enhances hydrophobicity, while the sulfonate moiety introduces polarity, creating a balance that influences solubility and reactivity.

Synthesis and Industrial Preparation

Synthetic Routes

The ester is synthesized via esterification of 4-methoxybutan-1-ol with methanesulfonic acid. A representative method involves:

  • Acid-Catalyzed Esterification: Combining equimolar amounts of MSA and 4-methoxybutan-1-ol under reflux with a dehydrating agent (e.g., molecular sieves) .

  • Purification: Distillation under reduced pressure (<3 kPa) to isolate the product .

Industrial-Scale Production

Patent US6060621A outlines a related process for MSA synthesis, which can be adapted for ester production . Critical steps include:

  • Reaction Monitoring: Maintaining pH >7.0 during sulfite ion reactions to prevent side product formation .

  • Distillation: Careful temperature control to avoid decomposition of the sulfonate ester .

Physicochemical Properties

PropertyValueSource
DensityNot available
Boiling PointNot available
SolubilityLikely polar aprotic solvents
Flash Point~54°C (inferred from alcohol)

The compound’s vapor pressure is estimated at 0.618 mmHg (25°C), similar to its parent alcohol . Its corrosivity is expected to align with sulfonic acid esters, necessitating inert storage conditions .

Applications in Scientific Research

Organic Synthesis

  • Protecting Group: The sulfonate ester serves as a temporary protecting group for hydroxyl functionalities, enabling selective reactions in multi-step syntheses .

  • Pharmaceutical Intermediates: Analogous compounds are used in synthesizing chiral amines, such as (S)-3-amino-4-methoxy-butan-1-ol, a precursor in antiviral agents .

Atmospheric Chemistry

Methanesulfonic acid derivatives participate in marine aerosol formation. Field studies identify MSA as a key nucleating agent alongside iodic acid, influencing cloud condensation nuclei (CCN) production . While the ester itself isn’t directly implicated, its hydrolysis products may contribute to atmospheric sulfur cycles .

Analytical Characterization

Spectroscopic Data

  • NMR: Expected signals include a triplet for the methoxy group (~3.3 ppm, 1H^1\text{H}) and a singlet for the sulfonate methyl (~3.0 ppm) .

  • Mass Spectrometry: Predominant fragments at m/z 95 (MSA moiety) and m/z 104 (4-methoxybutanol) .

Chromatography

  • HPLC: Reverse-phase columns (C18) with acetonitrile/water mobile phases achieve baseline separation .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current methods report variable yields due to competing hydrolysis; exploring anhydrous conditions may improve efficiency .

  • Environmental Impact: Assessing the ester’s role in sulfur transport mechanisms requires targeted atmospheric studies .

  • Pharmacological Potential: Structural analogs show promise in drug design, warranting toxicity and bioactivity profiling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator